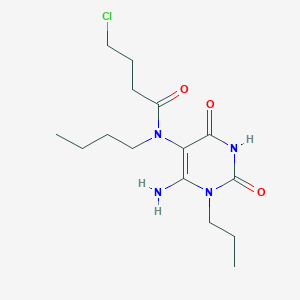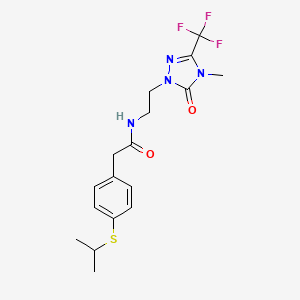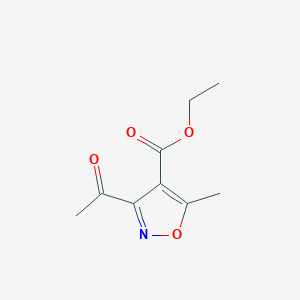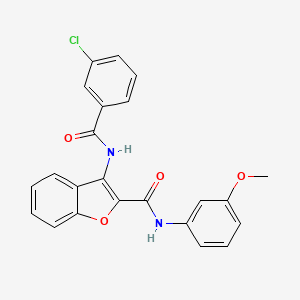
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-4-chlorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-4-chlorobutanamide” is a chemical compound with the molecular formula C13H21ClN4O3 . It is used for proteomics research . The compound contains a total of 68 bonds, including 35 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to a nitrogen atom . The compound also contains a chloroacetamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.78 g/mol . It has a complexity of 464 and a topological polar surface area of 95.7 Ų . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Chemical Synthesis and Biological Activities
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-4-chlorobutanamide, due to its complex structure, finds relevance in chemical synthesis and biological activities research. Studies demonstrate its potential involvement in the synthesis of derivatives and analogues with significant biological activities.
Chemical Synthesis and Derivatives : Research has shown that compounds with similar structural motifs to this compound are synthesized for their potential as biological agents. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives has been explored for antimicrobial activities. These synthetic pathways contribute to the development of novel compounds with potential therapeutic applications (Akbari et al., 2008).
Biological Activities : The structural framework of this compound is conducive to the investigation of biological activities. Compounds exhibiting similar structures have been evaluated for their cytotoxic activities in cancerous and normal human cells, highlighting the potential of such molecules in therapeutic applications (Latypova et al., 2017).
Molecular Docking and Structural Studies : Further research into compounds with related structures involves molecular docking and structural studies to understand their interaction with biological targets. These studies provide insights into the potential mechanisms of action and contribute to the design of more effective drugs. An example includes investigations into the docking studies of butanoic acid derivatives, which are crucial for understanding their biological activities and pharmacological importance (Vanasundari et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-butyl-4-chlorobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN4O3/c1-3-5-10-19(11(21)7-6-8-16)12-13(17)20(9-4-2)15(23)18-14(12)22/h3-10,17H2,1-2H3,(H,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNALLLQTRHXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=C(N(C(=O)NC1=O)CCC)N)C(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)



![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)
![O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2407756.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)
![3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile](/img/structure/B2407760.png)

